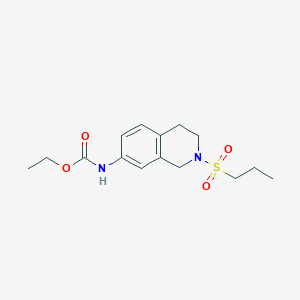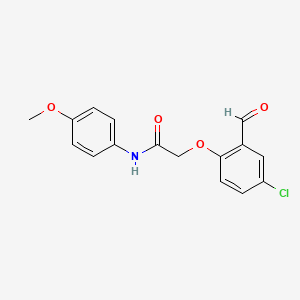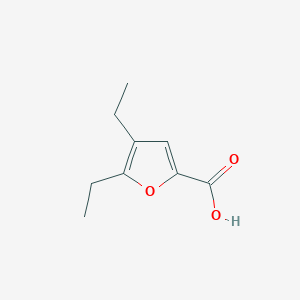
Ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic compound with potential applications in various scientific fields such as chemistry, biology, medicine, and industry. This compound's complex structure suggests interesting biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves multi-step organic synthesis. A possible route could involve the initial formation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group, and finally, the attachment of the carbamate moiety. Each step might require specific conditions such as controlled temperature, pH, and the use of protective groups.
Industrial Production Methods: For industrial-scale production, optimization of the synthesis route is essential to enhance yield and reduce costs. This might involve using cost-effective reagents, optimizing reaction times, and scaling up the reaction vessels.
Types of Reactions It Undergoes:
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbamate or the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the tetrahydroisoquinoline core or the attached functional groups.
Common Reagents and Conditions Used:
Oxidation: Common oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents depending on the type of substitution, like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed from These Reactions:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Different substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's functional groups allow for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology: It could act as a ligand in receptor studies due to its tetrahydroisoquinoline core, which is a known pharmacophore.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, given the structure-activity relationships of similar compounds.
Industry: In industrial applications, this compound could serve as a precursor to more complex molecules or as a speciality chemical in material science.
Wirkmechanismus
Mechanism of Action: The mechanism by which ethyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate exerts its effects would depend on its interaction with specific molecular targets. The sulfonyl group might act as a strong electrophile, interacting with nucleophilic sites in biological molecules. The carbamate moiety could interact with enzyme active sites, inhibiting their function.
Molecular Targets and Pathways Involved: Potential targets include enzymes with nucleophilic residues in their active sites. Pathways could involve the inhibition of specific metabolic processes, leading to the compound's biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
Ethyl (2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
This compound's distinct structure makes it an intriguing subject for further research and application development.
Eigenschaften
IUPAC Name |
ethyl N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-9-22(19,20)17-8-7-12-5-6-14(10-13(12)11-17)16-15(18)21-4-2/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBHBEHJNWLXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935470.png)
![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
amine](/img/structure/B2935475.png)
![3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide](/img/structure/B2935476.png)



![3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2935483.png)

![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2935487.png)
![1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2935490.png)

